molecular formula C13H17ClN2O2 B7560539 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone

2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone

Cat. No. B7560539
M. Wt: 268.74 g/mol
InChI Key: GGAPWKTXUBKQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone, also known as CPE, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for studying the central nervous system and as a potential treatment for certain neurological disorders. In

Scientific Research Applications

2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone has been used in various scientific research applications, particularly in the study of the central nervous system. It has been found to have potential as a tool for investigating the role of dopamine and serotonin neurotransmitters in the brain. Additionally, 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone has been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia.

Mechanism of Action

2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone acts as a selective dopamine and serotonin reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of dopamine and serotonin in the synaptic cleft, which can have various effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone are still being studied, but it has been found to have various effects on brain function. It has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone has been found to have potential neuroprotective effects, which could make it useful in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone in lab experiments is its selectivity for dopamine and serotonin reuptake inhibition. This makes it a useful tool for investigating the role of these neurotransmitters in the brain. Additionally, 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone in lab experiments is its potential for off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving dopamine and serotonin dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone and its potential for off-target effects. Finally, the development of more selective and potent 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone analogs could lead to new applications and insights into the central nervous system.

Synthesis Methods

The synthesis of 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone involves the reaction of 2-chlorobenzaldehyde with 1-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to yield 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone. This synthesis method has been used successfully in several studies and has been found to produce high yields of pure 2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone.

properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-12-4-2-1-3-11(12)9-18-10-13(17)16-7-5-15-6-8-16/h1-4,15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPWKTXUBKQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)COCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methoxy]-1-piperazin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.